molecular formula C15H17NO2 B12797715 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione CAS No. 61343-08-6

2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione

Cat. No.: B12797715
CAS No.: 61343-08-6
M. Wt: 243.30 g/mol
InChI Key: TZLJOXRJBNALRH-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2-azaspiro(44)nonane-1,3-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-Methylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Final Functionalization: Additional steps to introduce the azaspiro structure and other functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Halogenating agents, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

2-(2-Methylphenyl)-2-azaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro(4.4)nonane-1,3-dione: Lacks the 2-methylphenyl group, potentially altering its chemical properties and applications.

    2-(2-Methylphenyl)-2-azaspiro(4.4)octane-1,3-dione: Similar structure but with a different ring size, affecting its reactivity and stability.

Uniqueness

The presence of the 2-methylphenyl group in 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity patterns compared to similar compounds.

Properties

CAS No.

61343-08-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(2-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C15H17NO2/c1-11-6-2-3-7-12(11)16-13(17)10-15(14(16)18)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3

InChI Key

TZLJOXRJBNALRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCC3

Origin of Product

United States

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